2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine; dihydrochloride is a complex organic compound classified as an amine. It features an imidazole ring, a five-membered structure containing two nitrogen atoms, making it significant in various chemical and biological applications. This compound is primarily utilized in scientific research due to its unique properties and potential therapeutic benefits.
The compound's molecular formula is , with a molecular weight of approximately 244.16 g/mol. It is categorized under amines and imidazole derivatives, which are known for their diverse roles in biological systems and synthetic chemistry. The compound's IUPAC name reflects its structural complexity, highlighting the presence of both amino and imidazole functionalities.
The synthesis of 2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine; dihydrochloride typically involves several steps. A common synthetic route includes:
In industrial applications, large-scale production may utilize automated reactors designed for high yield and purity. Post-synthesis purification techniques such as crystallization or chromatography are often employed to isolate the compound effectively.
The molecular structure of 2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine; dihydrochloride can be represented using various chemical notation systems:
InChI=1S/C7H17N5.2ClH/c1-7(2,8)5-11-6-10-3-4-12(6)9;;/h3-5,8-9H2,1-2H3,(H,10,11);2*1H
NSKRIRHEOWBXIF-UHFFFAOYSA-N
CC(C)(CNC1=NCCN1N)N.Cl.Cl
This information provides insights into the compound's connectivity and spatial arrangement of atoms.
The chemical reactivity of 2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine; dihydrochloride can be explored through its interactions with various substrates:
These reactions are crucial for understanding its potential applications in medicinal chemistry.
The mechanism of action for 2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine; dihydrochloride involves its binding to specific molecular targets within biological systems:
Understanding these mechanisms is essential for exploring therapeutic potentials.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 244.16 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties influence its behavior in chemical reactions and biological systems.
The applications of 2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine; dihydrochloride span several fields:
This compound's versatility makes it a valuable subject for scientific research across multiple disciplines.
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: